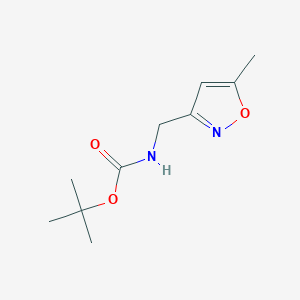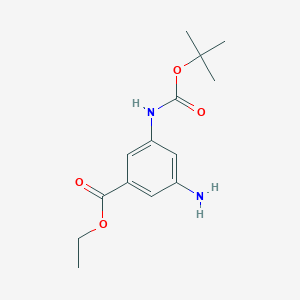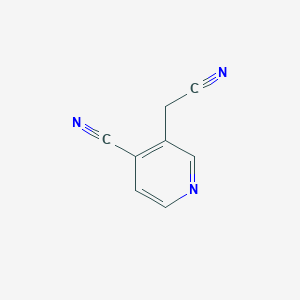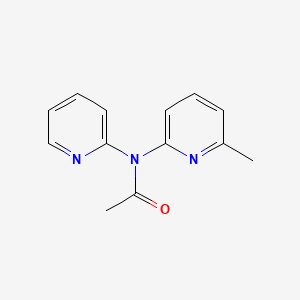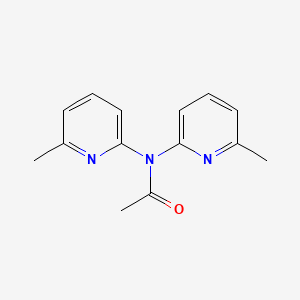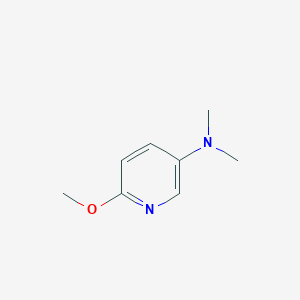
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide
Vue d'ensemble
Description
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide, also known as MQA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MQA is a small molecule that can interact with biological systems, making it an important tool for studying the mechanisms of various diseases and developing new treatments. In
Mécanisme D'action
The mechanism of action of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is not fully understood, but it is believed to interact with various cellular pathways and proteins, including DNA and RNA synthesis, cell cycle regulation, and apoptosis. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and physiological effects:
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to protect neurons from damage and reduce inflammation. In infectious disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have antimicrobial properties and inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with cellular pathways. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is also relatively stable and can be synthesized in high yields and purity. However, one limitation of using N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in scientific research. One direction is the development of new cancer treatments based on the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide. Another direction is the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the antimicrobial properties of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide may be useful in the development of new antibiotics to combat drug-resistant bacteria. Further research is needed to fully understand the potential applications of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in these and other areas of scientific research.
Applications De Recherche Scientifique
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has shown potential in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have neuroprotective effects and may be useful in the development of treatments for diseases such as Alzheimer's and Parkinson's. In infectious disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-11-18(20-16-9-5-4-8-15(12)16)21(14(3)22)17-10-6-7-13(2)19-17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPHTWXQYVDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C2=NC3=CC=CC=C3C(=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
